molecular formula C14H9BrCl2N2O B11568636 4-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11568636
M. Wt: 372.0 g/mol
InChI Key: PXHZXWXWYWGIIK-QGMBQPNBSA-N
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Description

4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a dichlorophenyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H9BrCl2N2O

Molecular Weight

372.0 g/mol

IUPAC Name

4-bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrCl2N2O/c15-11-4-1-9(2-5-11)14(20)19-18-8-10-3-6-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+

InChI Key

PXHZXWXWYWGIIK-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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